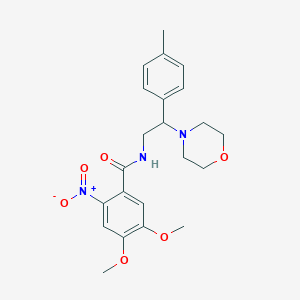

3-((氧杂环-3-基氨基)甲基)苯甲腈

货号 B2630266

CAS 编号:

1342988-09-3

分子量: 188.23

InChI 键: YWZVIYYWHRMUPQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

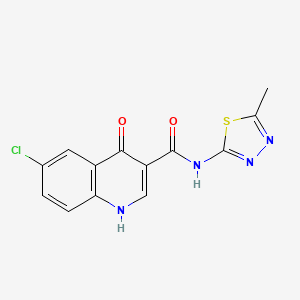

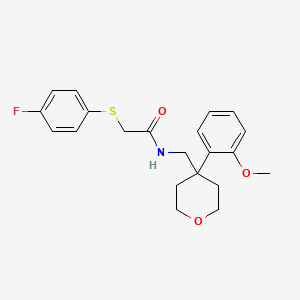

3-((Oxetan-3-ylamino)methyl)benzonitrile, commonly known as OMBN, is a relatively new compound that has gained attention in scientific research due to its potential properties and applications in various fields. It has a molecular weight of 188.23 .

Synthesis Analysis

The synthesis of oxetanes, such as OMBN, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires moderate heating and has an activation energy of 13-17 kcal/mol . Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis

OMBN has a molecular weight of 188.23 . More detailed physical and chemical properties were not found in the search results.科学研究应用

合成和生物学评价

- (Bhale 等人,2018 年) 探索了类似于 3-((氧杂环-3-基氨基)甲基)苯甲腈的衍生物的合成,展示了显著的抗癌、抗氧化和抗炎特性。

催化氰化

- (Dong 等人,2015 年) 研究了铑 (III) 催化的芳香 C-H 键氰化以形成 2-(烷基氨基)苯甲腈,这一方法与类似于 3-((氧杂环-3-基氨基)甲基)苯甲腈的化合物的合成相关。

缓蚀

- (Chaouiki 等人,2018 年) 讨论了苯甲腈衍生物作为缓蚀剂的用途,3-((氧杂环-3-基氨基)甲基)苯甲腈类化合物可能适用于该领域。

哈米特方程和分子性质

- (Exner 和 Böhm,2004 年) 分析了对苯甲腈的取代基效应,这可能与理解 3-((氧杂环-3-基氨基)甲基)苯甲腈的性质有关。

药物发现中的生物等排体

- (Dubois 等人,2021 年) 探索了使用氧杂环(3-((氧杂环-3-基氨基)甲基)苯甲腈的核心成分)作为药物发现中的生物等排体。

聚合物介质中的光解

- (Čík 等人,1991 年) 研究了苯甲腈衍生物在聚合物介质中的光解,这与在类似条件下研究 3-((氧杂环-3-基氨基)甲基)苯甲腈有关。

粘土催化

- (Wali 等人,1998 年) 使用粘土催化研究了苯甲酸甲酯和 NH3 转化为苯甲腈和酰胺,表明了相关化合物的潜在合成途径。

属性

IUPAC Name |

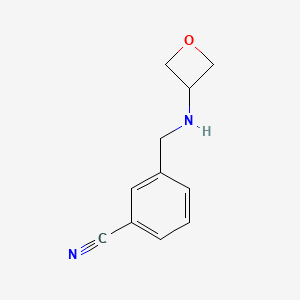

3-[(oxetan-3-ylamino)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZVIYYWHRMUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Oxetan-3-ylamino)methyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)

![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2630193.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)

![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)